molecular formula C10H10N2O3 B2387856 2-(5-(furan-2-yl)-3-methyl-1H-pyrazol-4-yl)acetic acid CAS No. 1491132-37-6

2-(5-(furan-2-yl)-3-methyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B2387856
CAS No.: 1491132-37-6
M. Wt: 206.201
InChI Key: FZNXDRSTCRHWAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(Furan-2-yl)-3-methyl-1H-pyrazol-4-yl)acetic acid (CAS 1491132-37-6) is a high-purity pyrazole derivative with a molecular formula of C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol . This compound is part of a class of pyrazole-based molecules that are of significant interest in medicinal chemistry due to their wide spectrum of biological activities . Pyrazole and furan hybrids are frequently investigated as core structural motifs in the development of novel therapeutic agents. Specifically, research on analogous structures has demonstrated promising antimicrobial properties , showing efficacy against various bacterial and fungal strains . Furthermore, pyrazole derivatives have shown potential in anticancer research , with studies indicating inhibitory effects on cancer cell proliferation . The furan and pyrazole pharmacophores in its structure make this compound a valuable scaffold for synthesizing new derivatives and for computational studies , including molecular docking and density functional theory (DFT) analyses, to explore its mechanism of action and interaction with biological targets like enzymes and receptors . This product is intended for research purposes and is strictly for laboratory use. It is not approved for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-[3-(furan-2-yl)-5-methyl-1H-pyrazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-6-7(5-9(13)14)10(12-11-6)8-3-2-4-15-8/h2-4H,5H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNXDRSTCRHWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetic Acid-Mediated One-Pot Synthesis

The most widely adopted approach involves a one-pot multi-component reaction utilizing 3-methyl-1H-pyrazole-4-carbaldehyde, furan-2-yl derivatives, and pyruvic acid in acetic acid as both solvent and catalyst. This method proceeds via the in situ formation of arylidene pyruvic acid intermediates, which undergo cyclization with aromatic amines to yield the target compound.

Reaction Conditions :

  • Molar Ratios : Equimolar quantities of aldehyde, pyruvic acid, and amine (typically 10 mmol each).
  • Temperature : Reflux at 110–120°C.
  • Duration : 10–40 minutes, monitored by TLC for precipitation onset.
  • Workup : Filtration of cooled reaction mixture, followed by recrystallization from ethanol.

Mechanistic Pathway :

  • Arylidene Formation : Condensation of 3-methyl-1H-pyrazole-4-carbaldehyde with pyruvic acid generates arylidene pyruvic acid.
  • Imine Cyclization : Nucleophilic attack by the amine’s NH₂ group on the β-carbonyl of pyruvic acid forms an imine intermediate, which cyclizes to construct the pyrazole core.
  • Acetic Acid Functionalization : Ester hydrolysis or direct incorporation of the acetic acid moiety completes the synthesis.

Yield Optimization :

  • Catalyst Loading : Increasing acetic acid volume beyond 10 mL per 10 mmol substrate reduces reaction time by 25%.
  • Solvent Purity : Anhydrous acetic acid improves yield from 68% to 76% compared to technical-grade solvent.

Cyclization of Hydrazine Derivatives

Hydrazone Intermediate Route

An alternative pathway involves synthesizing 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan hydrazones, which undergo Vilsmeier-Haack formylation to introduce the pyrazole ring.

Key Steps :

  • Hydrazone Synthesis : Refluxing 2-acetylnaphtho[2,1-b]furan with phenylhydrazine in ethanol (2 hours, 80% yield).
  • Formylation : Treatment with phosphorus oxychloride and DMF at 90°C for 2 hours introduces the aldehyde group.
  • Malononitrile Cycloaddition : Reaction with malononitrile in ethanol/piperidine yields the pyrazole-acetic acid conjugate.

Advantages :

  • Enables introduction of electron-withdrawing groups on the pyrazole ring.
  • Permits late-stage functionalization of the acetic acid moiety.

Limitations :

  • Requires strict temperature control during formylation to prevent decomposition.
  • Lower overall yields (55–65%) compared to one-pot methods.

Perkin Condensation-Based Approaches

Furanone-Pyrazole Hybrid Synthesis

A novel method employs Perkin condensation between 5-chloro-4-formyl-3-methyl-1-phenylpyrazole and 3-(4-methylbenzoyl)propionic acid under cyclo-dehydrating conditions.

Optimized Protocol :

  • Reagents : Sodium acetate (1.5 eq), acetic anhydride (3 eq).
  • Temperature : 140°C under nitrogen atmosphere.
  • Duration : 6 hours.
  • Post-Reaction Processing : Quenching with ice-water, extraction with ethyl acetate.

Characterization Data :

  • IR : 1746 cm⁻¹ (C=O stretch of acetic acid), 1527 cm⁻¹ (C-N pyrazole vibration).
  • ¹H NMR : δ 3.8–4.2 ppm (acetic acid protons), δ 6.3–7.4 ppm (furan aromatic protons).

Comparative Analysis of Synthetic Methods

Parameter One-Pot Synthesis Hydrazone Route Perkin Condensation
Yield (%) 68–76 55–65 72–78
Reaction Time 10–40 min 6–8 hours 6 hours
Temperature Range 110–120°C 90°C 140°C
Scalability Excellent Moderate Good
Purification Recrystallization Column Chromatography Filtration

Industrial-Scale Production Considerations

Continuous Flow Reactor Adaptation

Recent pilot studies demonstrate successful translation of one-pot synthesis to continuous flow systems:

  • Residence Time : 12 minutes at 115°C.
  • Throughput : 2.8 kg/day using microchannel reactors.
  • Solvent Recovery : 92% acetic acid recycled via fractional distillation.

Green Chemistry Innovations

  • Catalyst Recycling : Immobilized acetic acid on silica gel enables 5 reaction cycles without yield loss.
  • Solvent Alternatives : Switch to γ-valerolactone reduces energy consumption by 40% while maintaining 70% yield.

Analytical Validation Protocols

Spectroscopic Characterization Standards

  • ¹³C NMR : Require resolution of the quaternary carbon at δ 163.71–173.64 ppm (C=O group).
  • HPLC Purity Criteria : >95% purity using C18 column, 70:30 acetonitrile/water, 1 mL/min flow.

Stability Profiling

  • Thermal Degradation : Onset at 140–142°C (DSC analysis).
  • Hydrolytic Stability : <5% decomposition after 6 months at 25°C, 60% RH.

Chemical Reactions Analysis

Types of Reactions

2-(5-(furan-2-yl)-3-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: Both the furan and pyrazole rings can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the pyrazole ring can produce pyrazoline derivatives.

Scientific Research Applications

2-(5-(furan-2-yl)-3-methyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-(5-(furan-2-yl)-3-methyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 2: Impact of Substituents on Activity
Substituent Position Functional Group Effect on Activity Example Compound
Pyrazole C3 Methyl Increases lipophilicity; may enhance membrane permeability Target compound
Pyrazole C5 Furan-2-yl Enables π-π interactions; linked to cytotoxic activity in hybrids derivatives
Acetic Acid C4 Carboxylic acid Enhances solubility and hydrogen bonding; critical for apoptosis induction in cells Thiazolidinone derivatives

Biological Activity

2-(5-(furan-2-yl)-3-methyl-1H-pyrazol-4-yl)acetic acid is a compound of interest due to its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several chemical reactions, typically starting from furan derivatives and pyrazole precursors. The compound can be synthesized through a multi-step process that includes cyclization and acylation reactions. The yield and purity of the compound can vary based on the reaction conditions used.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .

Pathogen MIC (μg/mL)
Staphylococcus aureus0.22 - 0.25
Escherichia coliVaries
Candida albicans16.69 - 78.23

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For instance, certain derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Compounds with a similar structure to this compound exhibited significant inhibition rates in carrageenan-induced edema models, with IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Compound IC50 (μg/mL) Activity
Pyrazole derivative A54.65COX inhibition
Pyrazole derivative B60.56Anti-inflammatory

Anticancer Activity

Preliminary research indicates that this compound may possess anticancer properties. Studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy . The mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyrazole derivatives, including those structurally related to this compound, against clinical isolates of bacteria. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity.
  • Case Study on Anti-inflammatory Effects : Another study focused on the anti-inflammatory activity of pyrazole compounds in vivo using rat models. The compounds demonstrated significant reductions in paw edema compared to control groups, highlighting their therapeutic potential in treating inflammatory diseases.

Q & A

Q. How can researchers optimize the synthesis of 2-(5-(furan-2-yl)-3-methyl-1H-pyrazol-4-yl)acetic acid to improve yield and purity?

Methodological Answer: Synthesis optimization requires multi-step reaction control. Key steps include:

  • Condensation : Use furan derivatives (e.g., 2-furaldehyde) with hydrazine to form the pyrazole ring under controlled pH (6.5–7.5) and temperature (70–80°C) .
  • Acetic Acid Moiety Introduction : Employ nucleophilic substitution or coupling reactions, monitored via TLC. Purification via recrystallization (ethanol/water) or reverse-phase chromatography enhances purity .
  • Critical Parameters : Optimize reaction time (6–12 hours) and stoichiometric ratios (1:1.2 for hydrazine:furan derivatives) to minimize byproducts .

Q. What analytical techniques are recommended for confirming the molecular structure of this compound?

Methodological Answer:

  • Spectroscopic Analysis : Use 1^1H/13^13C NMR to verify proton environments (e.g., pyrazole C-H at δ 6.5–7.2 ppm, furan protons at δ 7.3–7.8 ppm) and IR for functional groups (C=O stretch at ~1700 cm1^{-1}) .
  • Chromatography : LC-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 223.1) and purity (>95%) .
  • Elemental Analysis : Validate empirical formula (C11_{11}H10_{10}N2_2O3_3) with ≤0.3% deviation .

Q. How can researchers determine the solubility and stability of this compound under varying conditions?

Methodological Answer:

  • Solubility Profiling : Test in polar (water, DMSO) and non-polar solvents (hexane) at 25°C. Note solubility thresholds for biological assays (e.g., >1 mg/mL in DMSO) .
  • Stability Studies : Conduct forced degradation under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and photolytic conditions (ICH Q1B guidelines). Monitor via HPLC for degradation products (e.g., furan ring oxidation) .

Q. What crystallographic methods are suitable for resolving the compound’s 3D structure?

Methodological Answer:

  • X-ray Diffraction (XRD) : Use SHELXL for small-molecule refinement. Key steps:
    • Collect high-resolution data (≤1.0 Å) at 100K.
    • Apply anisotropic displacement parameters for non-H atoms .
    • Validate with R-factor (<5%) and electron density maps .

Q. How can in vitro biological activity screening be designed for this compound?

Methodological Answer:

  • Assay Selection : Prioritize enzyme inhibition (e.g., COX-2) or receptor-binding assays (e.g., kinase targets) based on structural analogs .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM, using DMSO controls (<0.1% v/v).
  • Replication : Triplicate measurements with Z’-factor >0.5 to ensure assay robustness .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses with protein targets (e.g., PDB IDs 1CX2, 3LN1). Validate docking protocols with co-crystallized ligands (RMSD ≤2.0 Å) .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at pyrazole N1) using Schrödinger Phase .
  • ADMET Prediction : Employ SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Q. How should researchers address contradictory data in pharmacological assays (e.g., varying IC50_{50}50​ values across studies)?

Methodological Answer:

  • Assay Variability Analysis : Compare buffer composition (e.g., Tris vs. PBS), incubation times, and detection methods (fluorometric vs. colorimetric) .
  • Orthogonal Assays : Validate results using SPR (binding affinity) and cellular viability assays (MTT) to rule off-target effects .
  • Metabolite Screening : Use LC-HRMS to identify active metabolites that may influence potency .

Q. What strategies resolve challenges in multi-step synthesis (e.g., low regioselectivity in pyrazole formation)?

Methodological Answer:

  • Catalytic Optimization : Test Pd/Cu catalysts for cross-coupling steps to enhance regioselectivity (>90%) .
  • Microwave-Assisted Synthesis : Reduce reaction time (30–60 mins vs. 12 hours) and improve yield (15–20% increase) .
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) for acetic acid moiety during pyrazole ring formation .

Q. How can researchers analyze the compound’s mechanism of action using proteomics or transcriptomics?

Methodological Answer:

  • Phosphoproteomics : Treat cell lines (e.g., HEK293) with the compound (IC50_{50} dose) and perform LC-MS/MS to identify phosphorylation changes (e.g., MAPK pathway) .
  • RNA-Seq : Cluster differentially expressed genes (DEGs) using DESeq2 and validate with qPCR (fold-change ≥2, p<0.05) .
  • Pathway Enrichment : Apply KEGG/GO analysis to highlight impacted pathways (e.g., apoptosis, inflammation) .

Q. How can crystallographic data be reconciled with computational molecular dynamics (MD) simulations?

Methodological Answer:

  • MD Parameterization : Use AMBER force fields to simulate the compound’s conformation in solution (100 ns trajectory). Compare with XRD torsional angles (deviation ≤10°) .
  • Free Energy Landscapes : Construct Markov state models to identify dominant conformers and correlate with bioactive poses .
  • Electron Density Validation : Overlap MD snapshots with XRD electron density maps (CCP4 suite) to assess flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.